molecular formula C17H20N2O2S B1452348 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline CAS No. 1220033-79-3

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline

Cat. No.: B1452348
CAS No.: 1220033-79-3
M. Wt: 316.4 g/mol
InChI Key: FBFFSNXFHRJUPT-UHFFFAOYSA-N
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Description

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline is a chemical compound with the molecular formula C17H20N2O2S . It has a molecular weight of 316.42 . This compound is used in various scientific research due to its unique structure.


Molecular Structure Analysis

The molecular structure of this compound consists of a dihydroquinolinyl group attached to an ethylsulfonyl aniline group . The exact structure can be found in the MOL file with the MDL Number: MFCD13562286 .

Scientific Research Applications

Environmental Remediation

One of the applications of aniline derivatives is in environmental remediation, particularly in the elimination of contaminants from wastewater. Aniline and its derivatives, commonly used in the pharmaceutical and dye industries, pose potential detrimental effects on public health and aquatic species. Advanced Oxidation Processes (AOPs) have been identified as cost-effective and efficient technologies for the elimination of aniline and its derivatives from wastewater streams. This approach helps in mitigating the environmental and health risks associated with these compounds (Chaturvedi & Katoch, 2020).

Medicinal Chemistry and Pharmacology

Quinoline and its derivatives have been extensively studied for their broad spectrum of bioactivity, including potential therapeutic applications. The structural motif of quinoline, which is present in 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline, is recognized for its significance in drug design. Recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs highlight their substantial efficacies for future drug development. These compounds have demonstrated promising pharmacological activities across various areas, offering new opportunities for medicinal chemists to develop biomolecular quinolines for future therapeutic applications (Ajani, Iyaye, & Ademosun, 2022).

Anticancer Research

Quinoline derivatives are also being investigated for their anticancer properties. The exploration of new quinoline derivatives as anti-cancer agents focuses on vital signaling pathways and key biological macromolecules. With rational design and synthesis, these derivatives are utilized in medicinal chemistry, particularly in developing drugs or candidates for cancer treatment. This review emphasizes the classification of quinoline derivate drugs in the market or clinical trials into major categories based on their mechanisms, discussing their potential in anticancer research and the need for further investigation to overcome new challenges in this field (Man, Jeelani, Zhou, & Yang, 2020).

Safety and Hazards

In case of exposure to 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline, it is advised to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-yl)-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-22(20,21)17-10-9-14(12-15(17)18)19-11-5-7-13-6-3-4-8-16(13)19/h3-4,6,8-10,12H,2,5,7,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFFSNXFHRJUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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